Sodium tert-pentoxide

描述

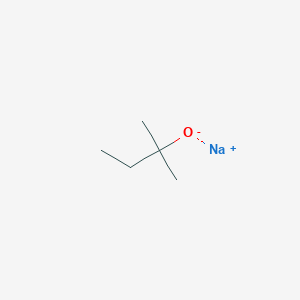

Sodium tert-pentoxide, also known as this compound, is an organic compound with the molecular formula C5H11NaO. It is a sodium alkoxide derived from 2-methyl-2-butanol. This compound is known for its high reactivity and is commonly used in organic synthesis as a strong base and nucleophile .

准备方法

Synthetic Routes and Reaction Conditions: Sodium tert-pentoxide can be synthesized by reacting 2-methyl-2-butanol with sodium metal. The reaction typically takes place in an inert atmosphere to prevent the sodium from reacting with moisture or oxygen. The general reaction is as follows:

2-methyl-2-butanol+sodium→sodium 2-methylbutan-2-olate+hydrogen gas

The reaction is exothermic and must be carefully controlled to avoid hazards .

Industrial Production Methods: In industrial settings, the production of sodium 2-methylbutan-2-olate involves similar methods but on a larger scale. The process requires stringent control of reaction conditions to ensure safety and product purity. The compound is usually produced in a dry, oxygen-free environment to prevent unwanted side reactions .

化学反应分析

Types of Reactions: Sodium tert-pentoxide undergoes various types of chemical reactions, including:

Deprotonation: It acts as a strong base, capable of deprotonating weak acids.

Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.

Elimination Reactions: It can induce elimination reactions, leading to the formation of alkenes.

Common Reagents and Conditions:

Deprotonation: Commonly used with weak acids under anhydrous conditions.

Nucleophilic Substitution: Often used with alkyl halides in polar aprotic solvents.

Elimination Reactions: Typically conducted under heated conditions to favor the formation of alkenes.

Major Products:

Deprotonation: Produces the conjugate base of the acid.

Nucleophilic Substitution: Forms new carbon-oxygen bonds.

Elimination Reactions: Results in the formation of alkenes.

科学研究应用

Organic Synthesis

Sodium tert-pentoxide serves as a versatile reagent in organic synthesis. Its primary applications include:

- Alkylation of Ketones : It acts as an effective base for the alkylation process, facilitating the formation of alkyl groups on ketones. This reaction is crucial in synthesizing various organic compounds .

- Deoxycyanamidation : The compound is utilized in the deoxycyanamidation of alcohols, which is important for producing intermediates in pharmaceutical chemistry .

- N-Cyanation of Amines : this compound plays a role in the N-cyanation of secondary amines, contributing to the synthesis of nitriles and other nitrogen-containing compounds .

Fine Chemical Manufacturing

In the fine chemicals sector, this compound is employed for:

- Esterification and Etherification : It is commonly used in esterification reactions to produce esters from acids and alcohols. Additionally, it facilitates etherification processes, which are essential for generating ethers from alcohols .

- Intermediates Production : The compound serves as an intermediate in the production of various chemicals used across multiple industries, including pharmaceuticals and agrochemicals .

Pharmaceutical Applications

This compound's role in pharmaceuticals includes:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : Its ability to facilitate complex organic reactions makes it valuable for synthesizing APIs, which are crucial for drug formulation.

- Research and Development : The compound is often utilized in R&D settings to explore new synthetic pathways and develop novel therapeutic agents .

Case Studies

Safety Considerations

Due to its flammability and moisture sensitivity, handling this compound requires stringent safety protocols. Proper storage conditions should be maintained to prevent degradation or hazardous reactions. Additionally, using granular forms instead of powders can mitigate dust-related health risks during handling .

作用机制

The mechanism of action of sodium 2-methylbutan-2-olate primarily involves its role as a strong base and nucleophile. It can deprotonate weak acids, facilitating the formation of new bonds. In nucleophilic substitution reactions, it attacks electrophilic centers, replacing leaving groups and forming new carbon-oxygen bonds. The compound’s reactivity is attributed to the presence of the sodium cation and the alkoxide anion, which are highly reactive species .

相似化合物的比较

- Sodium ethoxide (C2H5ONa)

- Sodium methoxide (CH3ONa)

- Sodium tert-butoxide (C4H9ONa)

Comparison: Sodium tert-pentoxide is unique due to its branched structure, which provides steric hindrance and affects its reactivity compared to linear alkoxides like sodium ethoxide and sodium methoxide. This steric hindrance can influence the compound’s behavior in nucleophilic substitution and elimination reactions, making it a valuable reagent in specific synthetic applications .

生物活性

Sodium tert-pentoxide (NaO-t-Am) is a sodium salt of tert-amyl alcohol, recognized for its applications in organic synthesis and as a strong base. This article explores the biological activity of this compound, including its chemical properties, potential toxicological effects, and relevant case studies.

- Chemical Formula : C₅H₁₁NaO

- Molecular Weight : 110.13 g/mol

- CAS Number : 14593-46-5

- Appearance : Typically found in liquid form, often as a concentrated solution in tetrahydrofuran (THF).

Applications

This compound is primarily utilized in:

- Organic Synthesis : Acts as a strong base in various reactions, including deoxycyanamidation and the cyanation of secondary amines.

- Reducing Agent Preparation : Used to prepare complex reducing agents for converting halonaphthalenes to naphthalenes.

Toxicological Profile

The biological activity of this compound can be assessed through its toxicological effects on human health and the environment. The following table summarizes key toxicological findings:

| Endpoint | Result |

|---|---|

| Acute Toxicity (Inhalation) | 1.6 mg/L (4-hour exposure) |

| Acute Toxicity (Dermal) | 1,100 mg/kg |

| Eye Damage | Serious eye damage (GHS Class 1) |

| Skin Corrosion | Skin corrosion (GHS Class 1B) |

| Respiratory Sensitization | Not available |

| Carcinogenicity | Not classified |

Case Studies and Research Findings

- Electrochemical Studies : Research indicated that this compound plays a role in electrochemical applications, particularly in battery technology. A study demonstrated its use in a green fruit organic primary battery, highlighting both its positive and negative roles depending on the chemical environment .

- Health Risk Assessments : The National Institute for Occupational Safety and Health (NIOSH) has evaluated this compound under its occupational exposure banding process. This assessment identified respiratory irritation as a potential risk, suggesting that exposure limits should be established to protect workers .

- Environmental Impact : this compound does not exhibit significant bioaccumulation potential and is not classified as persistent or toxic under current regulatory frameworks. However, its handling requires strict adherence to safety protocols due to its corrosive nature .

属性

CAS 编号 |

14593-46-5 |

|---|---|

分子式 |

C5H12NaO |

分子量 |

111.14 g/mol |

IUPAC 名称 |

sodium;2-methylbutan-2-olate |

InChI |

InChI=1S/C5H12O.Na/c1-4-5(2,3)6;/h6H,4H2,1-3H3; |

InChI 键 |

GNFRAWUJXCRPHZ-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)[O-].[Na+] |

手性 SMILES |

CCC(C)(C)[O-].[Na+] |

规范 SMILES |

CCC(C)(C)O.[Na] |

Key on ui other cas no. |

14593-46-5 |

Pictograms |

Flammable; Corrosive; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sodium tert-Amylate primarily used for in organic synthesis?

A1: Sodium tert-amylate, also known as sodium tert-pentoxide, is widely employed as a strong, non-nucleophilic base in organic synthesis. [, , , , , , , , , , ] Its primary function is to deprotonate weakly acidic functional groups, often serving as a crucial step in various reactions.

Q2: How does the structure of Sodium tert-Amylate contribute to its basicity?

A2: Sodium tert-amylate derives its strong basicity from the tert-pentoxide anion (t-C5H11O−). The tert-butyl group's steric bulk hinders its nucleophilic attack, making it a highly selective base for deprotonation reactions.

Q3: Can you provide the molecular formula and weight of Sodium tert-Amylate?

A3: The molecular formula of Sodium tert-Amylate is C5H11NaO, and its molecular weight is 110.15 g/mol. []

Q4: What specific types of reactions is Sodium tert-Amylate commonly used for?

A4: Sodium tert-Amylate finds application in a range of reactions, including:

- Horner–Wadsworth–Emmons reactions: These reactions utilize Sodium tert-Amylate to generate a phosphonate stabilized carbanion, which then reacts with aldehydes or ketones to form alkenes. []

- Synthesis of Ketene Dithioacetals: Sodium tert-Amylate facilitates the condensation of active methylene compounds with carbon disulfide, followed by alkylation to yield ketene dithioacetals. []

- Base-induced rearrangements and fragmentations: Research highlights its use in promoting rearrangements and fragmentations of perhydronaphthalene-1,4-diol monosulfonate esters. These reactions involve the deprotonation of hydroxyl groups by sodium tert-amylate, leading to a cascade of transformations. [, , , , , ]

Q5: Can you elaborate on the role of Sodium tert-Amylate in promoting rearrangements of perhydronaphthalene-1,4-diol monosulfonate esters?

A5: Sodium tert-amylate plays a critical role in initiating the heterolysis of sulfonate ester bonds in these systems. [, , , ] It deprotonates the hydroxyl group, generating an alkoxide anion. This anion, through a network of sigma bonds (through-bond interactions or TBI), facilitates the departure of the sulfonate group, leading to carbocation formation and subsequent rearrangements or fragmentations.

Q6: Have there been computational studies to understand the mechanisms of Sodium tert-Amylate mediated reactions?

A6: Yes, semi-empirical calculations, specifically using the MNDO method, have been employed to understand the detailed stereoelectronic features of homofragmentation and rearrangement reactions involving Sodium tert-Amylate. [] These simulations provide valuable insights into the reaction pathways and intermediates involved.

Q7: How does the structure of the perhydronaphthalene-1,4-diol monosulfonate ester influence the reaction outcome?

A7: The geometry of the molecule, particularly the relative positions of the hydroxyl and sulfonate groups, significantly impacts the reaction pathway. [, , , , ] Different arrangements of these groups, characterized by terms like "U-shaped", "sickle", or "W-shaped", lead to varying degrees of through-bond interactions, ultimately dictating whether rearrangement or fragmentation will occur.

Q8: Has Sodium tert-Amylate been used in the total synthesis of natural products?

A8: Yes, its ability to induce specific rearrangements and fragmentations has proven valuable in the total synthesis of natural products. Notable examples include:

- Dictamnol: A trinor-guaiane sesquiterpene synthesized using an intramolecular base-induced rearrangement facilitated by Sodium tert-Amylate. []

- α-Santalane sesquiterpenes: Sodium tert-Amylate mediated homofragmentation serves as a key step in the enantiospecific synthesis of these compounds. []

- Germacrane sesquiterpenes: Sodium tert-Amylate is crucial in synthesizing various (E,E)-germacrane sesquiterpene alcohols via enolate-assisted 1,4-fragmentation reactions. []

Q9: Does the solvent choice influence Sodium tert-Amylate mediated reactions?

A9: Yes, solvent polarity plays a crucial role. Reactions involving Sodium tert-Amylate are typically conducted in apolar solvents like benzene or toluene. [, , , , ] These solvents facilitate the heterolysis of the sulfonate ester bond through TBI by minimizing solvation of the alkoxide anion.

Q10: What are the typical reaction conditions for using Sodium tert-Amylate?

A10: Sodium tert-Amylate is often used in stoichiometric amounts or slight excess in refluxing apolar solvents like benzene or toluene. [, , , , ] The reaction progress can be monitored using techniques like thin layer chromatography or HPLC.

Q11: What are the safety concerns associated with Sodium tert-Amylate?

A11: Sodium tert-Amylate is a strong base and reacts violently with water, generating heat and flammable tert-amyl alcohol. It should be handled with caution under inert conditions, avoiding contact with moisture, acids, and oxidizing agents. Proper personal protective equipment should be used during handling. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。